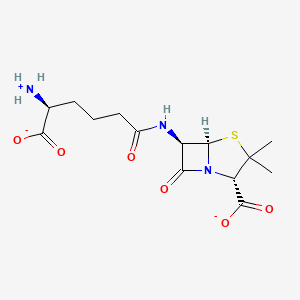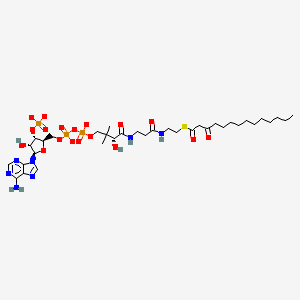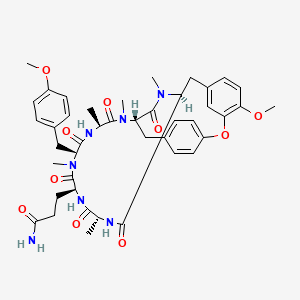
RA-Xxiii
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RA-Xxiii is a natural product found in Rubia cordifolia with data available.
Aplicaciones Científicas De Investigación
Discourse Functions in Scientific Research
- Subject Roles in Research Articles: This study by Gosden (1993) explores the language structures in scientific research articles (RAs), specifically focusing on the role of grammatical subjects in textual interaction within the scientific community. The findings reveal the distinct discourse roles of subjects across various sections of scientific RAs, highlighting the genre's unique characteristics (Gosden, 1993).
Technological Tools in Scientific Research
- RA: Research Assistant for Computational Sciences: Ramage and Oliner (2007) developed the Research Assistant (RA), a Java programming tool designed to enhance data management in computational experiments. RA captures extensive data including parameters and output lineage, thereby increasing the efficiency and reproducibility of scientific research (Ramage & Oliner, 2007).
Bridging Research and Practice
- Reducing the Gap between Discovery and Implementation: Bostrom and Wise (1994) discuss the Retrieval and Application of Research in Nursing (RARIN) project, which aims to facilitate the transfer of new nursing information to practice, thereby improving nursing care quality. This project links nurses to scientific information systems, enhancing their access to innovative research (Bostrom & Wise, 1994).
Application in Biomedical Fields
- Irradiation Facility for Biomedical Applications: Miller et al. (2009) describe a new irradiation facility at the RA-3 reactor for trials in treating liver metastases using boron neutron capture therapy (BNCT). The facility aims to provide a practical and safe environment for high-quality irradiation needed in biomedical research (Miller et al., 2009).
Resource Allocation in Scientific Collaborations
- Efficient Resource Allocation in Collaborations: Takeuchi et al. (2010) explore different mechanisms for allocating resources in scientific collaborations. Their study compares various auction systems and highlights the importance of efficient resource distribution in collaborative scientific environments (Takeuchi et al., 2010).
Enhancing Research through Technology
- Machine Learning in Scientific Data Analysis: Hey et al. (2019) discuss the challenges and opportunities of applying machine learning to analyze large-scale experimental data in scientific research, particularly in materials science. They emphasize the transformative potential of AI technologies in scientific problem-solving (Hey et al., 2019).
Supporting Systems for Remote Research
- RAUX: Remote Automotive UX R&D System: Tasoudis and Perry (2018) introduce RAUX, a system designed to support remote UX design and research in the automotive domain. This system addresses previous deficiencies and aids in activities like contextualization and communication (Tasoudis & Perry, 2018).
Propiedades
Nombre del producto |
RA-Xxiii |
|---|---|
Fórmula molecular |
C43H53N7O10 |
Peso molecular |
827.9 g/mol |
Nombre IUPAC |
3-[(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanamide |
InChI |
InChI=1S/C43H53N7O10/c1-24-38(52)47-31(17-19-37(44)51)42(56)48(3)32(20-26-8-13-29(58-6)14-9-26)40(54)46-25(2)41(55)50(5)34-21-27-10-15-30(16-11-27)60-36-23-28(12-18-35(36)59-7)22-33(39(53)45-24)49(4)43(34)57/h8-16,18,23-25,31-34H,17,19-22H2,1-7H3,(H2,44,51)(H,45,53)(H,46,54)(H,47,52)/t24-,25+,31+,32+,33+,34+/m1/s1 |
Clave InChI |
NVVKJVRGFPYRDV-DETZFJOKSA-N |
SMILES isomérico |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |
SMILES canónico |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)N |
Sinónimos |
RA-XXIII |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)
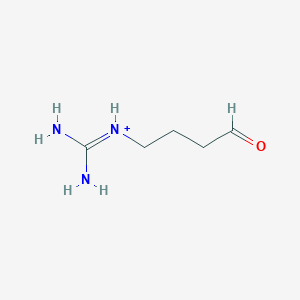
![2,7-Dihydroxy-3,3,7-trimethyl-11-methylidenedodecahydro-5a,8-methanocyclohepta[b]naphthalen-4(1H)-one](/img/structure/B1263913.png)


![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)
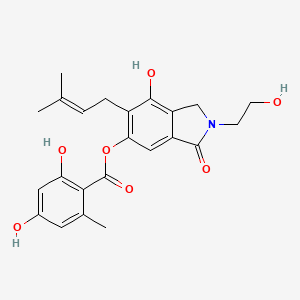

![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)

